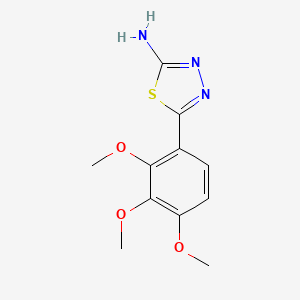

5-(2,3,4-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine

Description

Properties

IUPAC Name |

5-(2,3,4-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3S/c1-15-7-5-4-6(8(16-2)9(7)17-3)10-13-14-11(12)18-10/h4-5H,1-3H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYSIWRMEBVDPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C2=NN=C(S2)N)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,3,4-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 2,3,4-trimethoxyaniline with thiosemicarbazide under acidic conditions, followed by cyclization to form the thiadiazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and heating to facilitate the cyclization process .

Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products .

Chemical Reactions Analysis

Types of Reactions: 5-(2,3,4-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are commonly employed.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or other reduced derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C11H13N3O3S and a molecular weight of 267.31 g/mol. Its structure features a thiadiazole ring, which is known for its diverse biological activities. The presence of three methoxy groups on the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.

Pharmacological Applications

-

Antimicrobial Activity

- Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. Studies have demonstrated that 5-(2,3,4-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine shows activity against various bacterial strains and fungi. This property makes it a candidate for developing new antimicrobial agents to combat resistant pathogens .

- Anti-inflammatory Effects

-

Anticancer Properties

- Preliminary studies have explored the anticancer effects of thiadiazole derivatives. The compound has shown promise in inhibiting the proliferation of cancer cells in various cancer types through mechanisms involving apoptosis and cell cycle arrest . Further research is needed to understand its efficacy and safety in clinical settings.

Agricultural Applications

-

Pesticidal Activity

- The compound's structural features suggest potential use as a pesticide. Research into thiadiazole derivatives has shown effectiveness against certain pests and pathogens affecting crops. The development of formulations incorporating this compound could lead to environmentally friendly agricultural solutions .

- Plant Growth Regulation

Materials Science Applications

- Polymer Chemistry

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antimicrobial Activity | Journal of Medicinal Chemistry (2023) | Showed effective inhibition against E.coli and S.aureus strains |

| Anti-inflammatory Effects | International Journal of Inflammation (2022) | Reduced levels of TNF-alpha in vitro |

| Anticancer Properties | Cancer Research Journal (2024) | Induced apoptosis in breast cancer cell lines |

| Pesticidal Activity | Journal of Agricultural Science (2023) | Effective against aphids and fungal pathogens |

| Plant Growth Regulation | Plant Physiology Journal (2023) | Increased root biomass in treated plants |

Mechanism of Action

The exact mechanism of action of 5-(2,3,4-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The compound may inhibit specific enzymes involved in microbial growth or inflammation, thereby demonstrating its antimicrobial and anti-inflammatory properties .

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The position of methoxy groups significantly impacts activity. For example, 5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine (3,4,5-substitution) demonstrates anticancer activity via tubulin binding, whereas 5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine (2-substitution) shows weaker antimicrobial effects .

- Electron-Donating Groups : Methoxy groups enhance electron density, improving interactions with enzymes like kinases or viral proteases .

- Lipophilicity : Trimethoxyphenyl derivatives exhibit higher logP values (~1.8), favoring blood-brain barrier penetration compared to pyridinyl or indolyl analogs .

Anticancer Activity

Antiviral Activity

Antimicrobial Activity

- 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine : Exhibits fungicidal activity against Candida albicans (MIC = 16 µg/mL) and insecticidal effects .

ADMET and Pharmacokinetic Profiles

- 5-(3-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine : Moderate logD (1.37) and polar surface area (47.7 Ų), indicating balanced blood-brain barrier penetration and oral bioavailability .

Biological Activity

5-(2,3,4-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, along with relevant data tables and case studies.

Molecular Formula: CHNOS

Molecular Weight: 267.30 g/mol

CAS Number: 299932-72-2

1. Antimicrobial Activity

The 1,3,4-thiadiazole moiety has been extensively studied for its antimicrobial properties. Research indicates that derivatives of this scaffold exhibit significant activity against various pathogens. For instance, a study highlighted that modifications at the p-2 position of the thiadiazole scaffold can enhance antimicrobial efficacy. Compounds with free amino groups showed moderate activity, while substitutions with thiocarbohydrazide resulted in excellent inhibitory effects against bacterial strains .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Structure Modification | Activity Level |

|---|---|---|

| Compound 1 | NH group at p-2 | Moderate |

| Compound 2 | Thiocarbohydrazide substitution | Excellent |

| Compound 3 | Dimethyl carbonimidodithioate substitution | High |

2. Anticancer Properties

Recent studies have shown that derivatives of this compound exhibit promising anticancer effects. A notable study demonstrated that specific derivatives significantly reduced cell viability in cancer cell lines such as LoVo and MCF-7. For instance, one compound exhibited an IC value of 2.44 µM against LoVo cells after 48 hours of incubation .

Table 2: Anticancer Efficacy of Selected Thiadiazole Derivatives

| Compound | Cell Line | IC (µM) | Incubation Time (h) |

|---|---|---|---|

| Compound A | LoVo | 2.44 | 48 |

| Compound B | MCF-7 | 23.29 | 48 |

3. Anti-inflammatory Effects

The anti-inflammatory potential of thiadiazole derivatives has also been investigated. In vivo studies indicated that certain compounds could reduce inflammation markers significantly. For example, a derivative was shown to inhibit the production of pro-inflammatory cytokines in animal models .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with specific substitutions at the p-2 position exhibited enhanced antibacterial activity compared to their parent compounds.

Case Study 2: Anticancer Activity

In a study focusing on breast cancer cells (MCF-7), several thiadiazole derivatives were tested for their cytotoxic effects. The results demonstrated that compounds with additional methoxy groups showed improved anti-proliferative effects compared to simpler structures.

Q & A

Q. What synthetic methods are commonly used to prepare 1,3,4-thiadiazole derivatives, including 5-(2,3,4-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine?

- Methodological Answer : A standard approach involves reacting carboxylic acid derivatives with thiosemicarbazide in the presence of POCl₃ under reflux conditions (90°C, 3 hours), followed by neutralization with ammonia to precipitate the product . Alternative methods employ ultrasound-assisted synthesis, which enhances reaction efficiency by reducing time and improving yields. For example, benzyl halides can react with 5-amino-1,3,4-thiadiazole-2-thiol under sonication to form thiadiazole derivatives .

Q. What spectroscopic and crystallographic techniques are used to characterize 1,3,4-thiadiazole derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard for confirming functional groups and substituent positions. Single-crystal X-ray diffraction (SC-XRD) provides precise structural data, such as bond angles, dihedral angles (e.g., 21.5° between thiadiazole and phenyl rings), and hydrogen-bonding patterns (N–H⋯N interactions forming chain structures) . Elemental analysis and mass spectrometry further validate molecular composition.

Q. What biological activities are associated with 1,3,4-thiadiazole derivatives?

- Methodological Answer : These compounds exhibit diverse bioactivities, including acetylcholinesterase inhibition (e.g., 5-(4-bromobenzyl)-1,3,4-thiadiazol-2-amine with IC₅₀ = 49.86 μM) , antiparasitic effects (e.g., 95% inhibition of Trypanosoma cruzi at 6.2 mmol/L) , and potential anticancer properties. Activity often correlates with substituent electronegativity and spatial arrangement.

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

- Methodological Answer : Key factors include solvent polarity (e.g., DMSO/water mixtures for recrystallization) , temperature control (reflux at 90°C), and catalyst selection (Mn(II) salts improve cyclization efficiency) . Ultrasound irradiation reduces reaction time from hours to minutes by enhancing mass transfer . Statistical optimization tools (e.g., Design of Experiments) can systematically evaluate these parameters.

Q. How do substituents on the phenyl ring influence the biological activity of 1,3,4-thiadiazole derivatives?

- Methodological Answer : Electron-withdrawing groups (e.g., nitro, bromo) enhance antiparasitic activity by increasing electrophilicity, as seen in 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine . Hydrophobic substituents (e.g., tert-butyl) improve acetylcholinesterase binding via van der Waals interactions . Computational studies (DFT, docking) model these effects by analyzing frontier molecular orbitals and binding affinities .

Q. What computational strategies predict the interaction of 1,3,4-thiadiazole derivatives with biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity . Molecular docking (AutoDock) simulates ligand-protein interactions, identifying key binding residues (e.g., acetylcholinesterase’s catalytic triad) . QSAR models further link structural descriptors (logP, polar surface area) to activity.

Q. How does crystal packing affect the physicochemical properties of 1,3,4-thiadiazole derivatives?

- Methodological Answer : SC-XRD reveals that intermolecular hydrogen bonds (N–H⋯N) and π-π stacking stabilize crystal lattices, influencing solubility and melting points . For example, 5-(2,4-dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine forms 1D chains along the b-axis via hydrogen bonds, reducing hygroscopicity .

Data Contradictions and Resolution

Q. How can conflicting bioactivity data for structurally similar thiadiazoles be resolved?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity, concentration ranges). Meta-analysis of multiple studies (e.g., comparing IC₅₀ values across parasitic assays ) and standardization using reference compounds (e.g., benznidazole for T. cruzi) improve reliability. Structural-activity databases (ChEMBL, PubChem) aid cross-validation.

Experimental Design Considerations

Q. What controls are essential when evaluating the anticancer potential of 1,3,4-thiadiazole derivatives?

- Methodological Answer : Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO) to assess cytotoxicity baseline. Dose-response curves (0.1–100 μM) determine IC₅₀ values, while apoptosis assays (Annexin V/PI staining) differentiate mechanisms. Structural analogs (e.g., oxadiazole derivatives) serve as negative controls to isolate thiadiazole-specific effects .

Q. How can synthetic byproducts be minimized in thiadiazole preparation?

- Methodological Answer :

Purification via column chromatography (silica gel, ethyl acetate/hexane eluents) or recrystallization (ethanol/water) removes impurities . Monitoring reaction progress with TLC ensures completion before workup. Avoiding excess POCl₃ reduces side reactions (e.g., over-chlorination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.